molecular formula C19H22ClNO B7826869 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride

3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride

Cat. No.: B7826869
M. Wt: 315.8 g/mol
InChI Key: PTIWJYICNKLHKX-AAKIMCHBSA-N
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Preparation Methods

The synthesis of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(benzyloxy)benzaldehyde with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H/b18-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIWJYICNKLHKX-AAKIMCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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